
(3-Fluorophenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The analysis of chemical reactions involves understanding the mechanisms and conditions under which a compound reacts . Unfortunately, specific information about the chemical reactions involving this compound is not available from the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its density, melting point, and chemical stability . Unfortunately, specific information about the physical and chemical properties of this compound is not available from the search results.Aplicaciones Científicas De Investigación
Selective Serotonin Receptor Agonism
Research has shown that certain derivatives, such as high-efficacy 5-HT1A receptor agonists, can produce long-term analgesia in rodent models of chronic nociceptive and neuropathic pain and preempt allodynia following spinal cord injury. This suggests a potential therapeutic application in pain management, particularly in conditions like spinal cord injuries where pathological pain is a significant concern (Colpaert et al., 2004).
Antineoplastic Tyrosine Kinase Inhibition
Flumatinib, a compound structurally related to the one , has shown promise as an antineoplastic tyrosine kinase inhibitor in Phase I clinical trials for the treatment of chronic myelogenous leukemia. Its metabolic pathways in humans, which include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, highlight its potential for cancer treatment (Gong et al., 2010).
Oral Bioavailability Enhancement
Efforts to improve the oral bioavailability of similar compounds have led to the development of derivatives with enhanced and long-lasting 5-HT1A agonist activity after oral administration in rats. This has significant implications for the development of orally active pharmaceuticals with potential antidepressant properties (Vacher et al., 1999).
Analytical Method Development
Studies have also focused on developing analytical methods for related substances, such as imatinib mesylate and its derivatives. Such research aids in the quality control and pharmacokinetic understanding of these compounds, which is crucial for their therapeutic application (Ye et al., 2012).
Antitumor and Anticonvulsant Properties
Novel derivatives have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines and in vivo antitumor activity. Some compounds, particularly those with specific substituents, showed potent cytotoxicity and antitumor activity, indicating their potential as anticancer agents (Naito et al., 2005). Additionally, novel triazine derivatives have been explored for their anticonvulsant activities, suggesting potential applications in the treatment of epilepsy (Malik & Khan, 2014).
Propiedades
IUPAC Name |
(3-fluorophenyl)-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c1-15-24-19(26-18-7-2-3-8-23-18)14-20(25-15)27-9-11-28(12-10-27)21(29)16-5-4-6-17(22)13-16/h2-8,13-14H,9-12H2,1H3,(H,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTALRYXCWWGNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

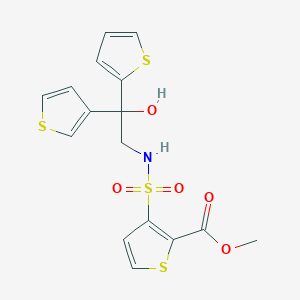
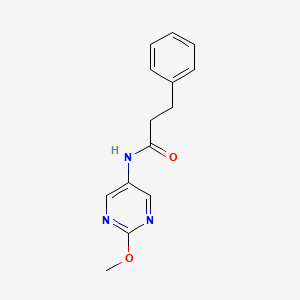
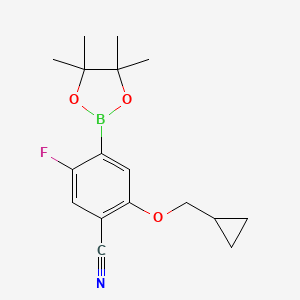
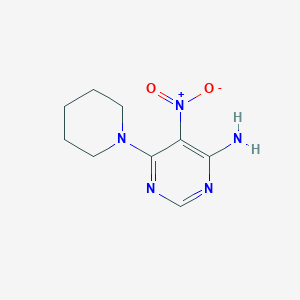


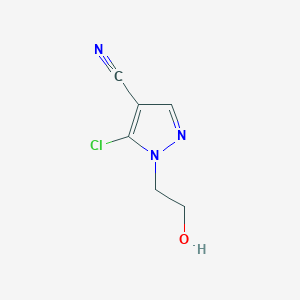
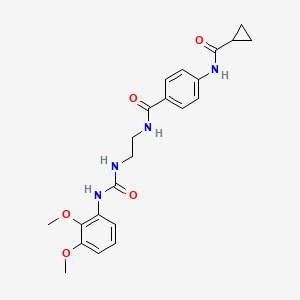
![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2536115.png)
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2536117.png)

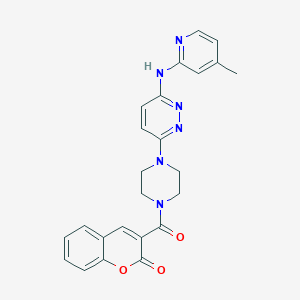
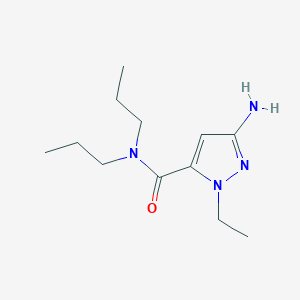
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2536122.png)